molecular formula C12H16O B1630329 4-tert-Butoxystyrene CAS No. 95418-58-9

4-tert-Butoxystyrene

Cat. No.: B1630329
CAS No.: 95418-58-9
M. Wt: 176.25 g/mol
InChI Key: GRFNSWBVXHLTCI-UHFFFAOYSA-N
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Description

4-tert-Butoxystyrene (CAS: 95418-58-9) is a para-substituted styrene derivative with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . It is characterized by a tert-butoxy (-O-tBu) group attached to the benzene ring, which imparts steric bulk and thermal stability. Industrially, it is produced with high purity (≥99.5%) and low metal ion content (<5 ppb), making it suitable for electronics, photoresist polymers, and advanced copolymers . Its primary role as a precursor to poly(4-hydroxystyrene) via acid-catalyzed deprotection is well-documented in polymer chemistry .

Preparation Methods

The synthesis of 4-tert-Butoxystyrene typically involves the following steps:

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

4-tert-Butoxystyrene undergoes acid-catalyzed hydrolysis to yield poly(4-hydroxystyrene) (PHS), a critical polymer in photoresists and epoxy curing agents.

Reaction Conditions :

  • Reagent : Hydrochloric acid (HCl)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane

  • Temperature : Room temperature to 60°C

  • Conversion Efficiency : Up to 98%

Mechanism :
The tert-butoxy group (-O-t-Bu) is cleaved under acidic conditions, replacing it with a hydroxyl group (-OH). This reaction preserves the polymer backbone while introducing phenolic functionality.

Research Findings :

  • Hydrolysis induces morphological changes in block copolymers. Non-hydrolyzed poly(this compound) (PtBOS) lacks microphase separation, but hydrolyzed PtBOS forms lamellar or cylindrical structures, as observed via TEM and SAXS .

  • Domain spacing (D) increases with hydrolysis conversion rate (f_H), reaching a critical threshold (f_H,c) where chain stretching perpendicular to lamellar interfaces occurs .

Anionic Polymerization

PtBOS is synthesized via living anionic polymerization, enabling precise control over molecular weight and architecture.

Typical Conditions :

  • Initiator : sec-Butyllithium (s-BuLi)

  • Solvent : THF at -78°C

  • Monomer Conversion : >95%

Key Applications :

  • Synthesis of diblock copolymers (e.g., poly(styrene-block-4-tert-butoxystyrene), StB) .

  • Post-hydrolysis conversion to poly(styrene-block-4-hydroxystyrene) (SH) for hydrogen-bonded supramolecular structures .

Cationic Polymerization

PtBOS also undergoes cationic polymerization, facilitated by its electron-donating tert-butoxy group.

Conditions :

  • Initiator : Lewis acids (e.g., BF₃·OEt₂)

  • Solvent : Non-polar solvents (e.g., hexane)

  • Outcome : High-molecular-weight polymers with narrow dispersity (Đ < 1.2) .

Diblock Copolymers

Copolymer SystemComponentsApplication
StB (Styrene-block-PtBOS)Styrene, this compoundPrecursor for SH via hydrolysis
IP (Isoprene-block-P2VP)Isoprene, 2-vinylpyridineSelf-assembly with SH for H-bonding
PDMA-b-PtBOSN,N-Dimethylacrylamide, PtBOSInverse bicontinuous phases via PISA

Findings :

  • Morphological Control : Hydrolysis of StB to SH induces microphase separation, transitioning from disordered to lamellar/cylindrical structures .

  • Polymerization-Induced Self-Assembly (PISA) : RAFT dispersion polymerization of PtBOS in ethanol/water yields nanoparticles with inverse bicontinuous phases, critical for advanced material design .

Photoresist Materials

PtBOS-derived PHS is integral to photolithography due to its solubility switch upon exposure to UV light.

Surfactants and Micelles

  • Hexane-Soluble Surfactants : PtBOS forms micelles in non-polar solvents, enabling templating for nanomaterials .

  • Stimuli-Responsive Systems : PtBOS-b-PSt diblock copolymers exhibit photolysis-induced micellization in selective solvents.

Reaction Optimization Data

Reaction TypeInitiator/CatalystSolventTemp (°C)Conversion (%)Product
Anionic Polymerizations-BuLiTHF-78>95PtBOS
HydrolysisHClTHF/H₂O25–6098PHS
Cationic PolymerizationBF₃·OEt₂Hexane0–2590High MW PtBOS
RAFT PolymerizationPDMA macro-CTAEthanol/H₂O70>99PDMA-b-PtBOS nanoparticles

Mechanistic Insights

  • Hydrogen Bonding : In SH copolymers, hydroxyl groups form hydrogen bonds with pyridine units in IP copolymers, stabilizing lamellar morphologies .

  • Solvent Effects : Higher water content in PISA enhances tBOS monomer conversion and promotes inverse bicontinuous phases .

Scientific Research Applications

Polymer Synthesis

Block Copolymer Formation
4-tBS can be polymerized to form block copolymers, which exhibit unique phase separation properties. For instance, poly(4-tert-butoxystyrene-block-4-hydroxystyrene) has been synthesized through hydrolysis, allowing for the creation of materials with tailored properties for specific applications such as drug delivery systems and smart materials. The conversion from 4-tBS to poly(4-hydroxystyrene) enhances the polar characteristics of the polymer, facilitating interactions with other polar substances .

Self-Assembly in Nanostructures
Research has demonstrated that 4-tBS can be used in polymerization-induced self-assembly processes to create nanoparticles with inverse bicontinuous structures. These structures are beneficial for applications in drug delivery and catalysis due to their high surface area and tunable porosity .

Nanotechnology Applications

Nanoporous Materials
The microphase-separated structures formed from block copolymers containing 4-tBS are promising for developing nanoporous materials. These materials can serve as templates for synthesizing nanoparticles or as scaffolds in catalysis and sensor applications .

Conductive Nanocomposites
Incorporating 4-tBS into conductive nanocomposites enhances electrical conductivity while maintaining mechanical integrity. This application is particularly relevant in the development of flexible electronics and sensors .

Biomedical Applications

Drug Delivery Systems
The ability to modify the hydrophilicity of polymers derived from 4-tBS allows for the development of drug delivery systems that can respond to environmental stimuli (e.g., pH changes). The conversion of non-polar poly(this compound) to polar derivatives enables better solubility and interaction with biological molecules, enhancing drug bioavailability .

Tissue Engineering Scaffolds
Polymers synthesized from 4-tBS are being explored as scaffolding materials in tissue engineering. Their biocompatibility and tunable mechanical properties make them suitable candidates for supporting cell growth and tissue regeneration .

Case Studies

Study Focus Findings
Kawaguchi et al. (2010)Hydrolysis of Block CopolymersDemonstrated structural changes in poly(4-tert-butylstyrene-block-4-tert-butoxystyrene) upon hydrolysis, leading to enhanced phase separation characteristics suitable for nanoporous applications .
Luo & An (2020)Self-Assembly of Polymeric ParticlesShowed that increasing water content during polymerization enhances the formation of inverse bicontinuous phases, indicating potential for advanced material design .
Okamura et al. (2016)Fullerene-Containing PolymersInvestigated the synthesis of fullerene derivatives using 4-tBS-based polymers, highlighting their potential in organic electronics due to improved solubility and processability .

Mechanism of Action

The mechanism by which 4-tert-Butoxystyrene exerts its effects is primarily through its ability to undergo polymerization and form micelles. The molecular targets and pathways involved include the formation of Grignard reagents and subsequent reactions with peroxides to form the desired polymer structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Styrene Derivatives

Structural and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Group Properties
4-tert-Butoxystyrene -O-tert-butyl 176.26 Bulky tert-butoxy group enhances steric hindrance, thermal stability (~200°C), and hydrophobicity .
4-Acetoxystyrene -O-acetyl 164.16 Acetoxy group offers moderate steric effects; hydrolyzes to phenolic groups under basic conditions .
4-Vinylanisole -O-methyl 134.18 Methoxy group provides electron-donating effects, increasing reactivity in electrophilic substitutions .
3,4-Dimethoxystyrene -O-methyl (di) 164.20 Dual methoxy groups enhance solubility in polar solvents and alter copolymerization kinetics .

Key Observations:

  • Steric Effects : The tert-butyl group in this compound significantly slows polymerization rates compared to smaller substituents (e.g., -O-acetyl or -O-methyl) due to steric hindrance .
  • Thermal Stability : The tert-butoxy group decomposes at higher temperatures (~200°C), whereas acetoxy and methoxy groups degrade at lower temperatures, impacting copolymer thermal profiles .
  • Deprotection Efficiency : Acidic hydrolysis of this compound to poly(4-hydroxystyrene) is near-quantitative (>95% yield), whereas 4-acetoxystyrene requires basic conditions and yields less stable intermediates .

Polymerization Behavior

Compound Polymerization Methods Polydispersity Index (PDI) Notable Copolymer Systems
This compound Anionic (THF, -60°C), Free-radical 1.1–1.2 Block copolymers with polyisoprene, poly(2-vinylpyridine) .
4-Acetoxystyrene Free-radical, Anionic 1.3–1.5 Random copolymers with methyl methacrylate (PMMA) .
4-Vinylanisole Free-radical, Cationic 1.4–1.6 Conductive polymers for electronics .

Key Observations:

  • Anionic Polymerization : this compound requires low temperatures (-40°C to -60°C) and butyllithium initiators to achieve narrow PDIs (1.1–1.2), whereas 4-acetoxystyrene exhibits broader molecular weight distributions .
  • Copolymer Properties : Block copolymers of this compound show higher glass transition temperatures (Tg) than random copolymers due to reduced chain mobility .

Key Observations:

  • Electronic Effects : The electron-donating tert-butoxy group stabilizes carbocation intermediates, favoring isomerization to aldehydes .
  • Catalytic Compatibility : this compound’s bulkiness reduces side reactions in transition metal-catalyzed processes compared to 4-acetoxystyrene .

Biological Activity

4-tert-Butoxystyrene is an organic compound that has garnered attention in various fields, particularly in polymer chemistry and biological activity studies. The compound's structure allows it to participate in different chemical reactions, leading to the synthesis of various derivatives that exhibit significant biological properties. This article delves into the biological activity of this compound, highlighting its antibacterial effects, potential applications in agriculture, and relevant case studies.

This compound is characterized by the presence of a tert-butoxy group attached to a styrene backbone. Its chemical formula is C12H16O2, and it can be synthesized through various organic reactions, including anionic polymerization and copolymerization techniques.

Biological Activity Overview

The biological activity of this compound and its derivatives has been studied extensively. Key findings include:

  • Antibacterial Activity : Compounds derived from this compound exhibit notable antibacterial properties against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Insecticidal Properties : Some derivatives have shown insecticidal activity, particularly against pests like Myzus persicae (green peach aphid) and Alphitobius diaperinus (lesser mealworm), indicating potential agricultural applications .

Antibacterial Effects

A study evaluated the antibacterial activity of several derivatives synthesized from this compound. The results are summarized in the following table:

Compound NameTarget BacteriaActivity Level
Ethyl (4-tert-butylcyclohexylidene)acetateBacillus subtilisStrong
Bromolactone 5Staphylococcus aureusModerate
Bromolactone 5Escherichia coliWeak

The strongest bacteriostatic effect was observed against Bacillus subtilis, with a significant inhibition of growth noted for the other strains .

Insecticidal Activity

The insecticidal properties of this compound derivatives were also investigated. The findings indicated:

  • Attractant Properties : Certain compounds showed attractant properties for larvae of Alphitobius diaperinus, which could be leveraged for pest control strategies.
  • Feeding Deterrent Activity : The same compounds displayed weak feeding deterrent effects against adult insects, suggesting that they could be used in integrated pest management systems .

Case Studies

  • Synthesis and Evaluation : A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The research highlighted that modifications to the tert-butoxy group significantly influenced the antibacterial and insecticidal activities .
  • Polymer Applications : Research into polymers derived from this compound has shown that these materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the identity of synthesized 4-tert-Butoxystyrene?

  • Answer : Confirm identity using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy. Compare observed peaks with literature data for tert-butyl (δ ~1.3 ppm, singlet for 9H) and vinyl protons (δ ~5.2–6.7 ppm for CH2_2=CH). Cross-validate using SciFinder or Reaxys to verify spectral matches for CAS 95418-58-9 . Purity can be assessed via GC-MS or HPLC with UV detection.

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include detailed reaction conditions (temperature, catalyst, solvent, reaction time).
  • Report yields (isolated and calculated) and characterize all new compounds with spectral data.
  • For known compounds, cite prior syntheses (e.g., catalytic epoxidation studies) and confirm analytical consistency .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in sealed containers away from oxidizers. Dispose of waste via licensed chemical disposal services, as improper handling may release hazardous byproducts (e.g., aldehydes under oxidative conditions) .

Advanced Research Questions

Q. How can researchers address unexpected isomerization of this compound epoxide derivatives during catalytic oxidation?

  • Answer : Epoxide-to-aldehyde isomerization (observed in Ru-catalyzed aerobic oxidation) can be mitigated by:

  • Lowering reaction temperatures to reduce thermal rearrangement.
  • Using stabilizing solvents (e.g., dichloromethane instead of polar aprotic solvents).
  • Monitoring reaction progress via quantitative 1H^1H-NMR with internal standards (e.g., mesitylene) to detect intermediates early .

Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying catalytic systems?

  • Answer :

  • Perform kinetic studies to compare reaction rates (e.g., Hammett plots for electronic effects).
  • Use DFT calculations to model transition states and identify steric/electronic factors (tert-butyl groups may hinder catalyst access).
  • Validate findings via controlled experiments (e.g., substituent effects on epoxidation yields) .

Q. How should researchers design experiments to study the steric effects of the tert-butyl group in this compound polymerization?

  • Answer :

  • Compare polymerization rates/mechanisms with analogs (e.g., 4-methylstyrene vs. This compound).
  • Use SEC/GPC to analyze molecular weight distributions and DSC for thermal stability.
  • Conduct X-ray crystallography or computational modeling to visualize steric hindrance .

Q. Methodological Best Practices

Q. What steps ensure reliable data when characterizing this compound derivatives?

  • Answer :

  • Triangulate Combine NMR, HRMS, and IR for structural confirmation.
  • Replicate syntheses to assess yield variability.
  • Archive raw data (e.g., NMR FIDs) and metadata (instrument parameters) for peer review .

Q. How can researchers validate the purity of this compound for kinetic studies?

  • Answer :

  • Use column chromatography or recrystallization for purification.
  • Confirm purity via melting point (if solid) or 1H^1H-NMR integration (absence of extraneous peaks).
  • Cross-check with independent analytical labs if discrepancies arise .

Q. Data Contradiction and Interpretation

Q. Why might reported catalytic efficiencies for this compound epoxidation vary across studies?

  • Answer : Variations arise from:

  • Catalyst loading differences (e.g., Ru vs. Mn complexes).
  • Solvent effects (polarity, coordinating ability).
  • Oxygen pressure in aerobic systems.
  • Standardize conditions (e.g., 1 atm O2_2, 25°C) and report turnover numbers (TONs) for direct comparisons .

Q. How to reconcile conflicting spectral data for this compound oxidation products?

  • Answer :
  • Re-isolate products to exclude impurities.
  • Use 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals.
  • Compare with computational predictions (e.g., NMR chemical shift calculators) .

Properties

IUPAC Name

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNSWBVXHLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95418-60-3
Record name Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30341978
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95418-58-9
Record name 1-(1,1-Dimethylethoxy)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added dropwise with vigorous stirring under a nitrogen atmosphere, 62.9 grams (0.34 mole) of 4-chlorostyrene and 250 ml. of dry distilled tetrahydrofuran to 8.9 grams (0.37 mole) of magnesium metal turnings under enough tetrahydrofuran to cover the turnings. The exothermic reaction was controlled by external cooling to keep the temperature below 60° C. After the exotherm had subsided, the reaction mixture was heated at 60° C. for 0.5 hour until most of the magnesium had been consumed. Using a salt-ice bath, the reaction mixture was cooled to 0° C. and a solution of 44 grams (0.23 mole) of t-butyl perbenzoate in 80 ml. of tetrahydrofuran was added a such a rate to maintain the temperature between 0° C. and 5° C. After the addition had been completed, the temperature was allowed to rise to 25° C. with stirring over the course of 2 hours. Reaction mixture was then poured into 1000 ml. of a 3% aqueous hydrochloric acid solution. The oil which formed was extracted from the aqueous solution with 200 ml. portions of ethylether. The ether layers were washed twice with a 10% aqueous sodium hydroxide solution and then with water until the washings were neutral. The ether layer was then dried over sodium sulfate and the ether removed using a rotary evaporator. To the pale-yellow oil which remained was added a small amount of ionol as an inhibitor and the product fractionally distilled. There was obtained 20% yield of 4-t-butoxystyrene having a boiling point of 45°-46° C. at 0.03 millimeters. The proton NMR spectrum was recorded and is in agreement with the structure of the product. Elemental analysis calculated for C12H16O: %C, 81.82; %H, 9.09. Found: %C, 81.64; %H, 8.89.
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20%

Retrosynthesis Analysis

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